molecular formula C18H23N3O2 B3788974 (1-isoxazol-3-ylethyl)methyl[2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]amine

(1-isoxazol-3-ylethyl)methyl[2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]amine

Cat. No.: B3788974
M. Wt: 313.4 g/mol
InChI Key: YIQQJQFGLOJZEL-UHFFFAOYSA-N
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Description

Isoxazole derivatives are compounds that contain an isoxazole ring, which is a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions . They serve as an important source of valuable drugs that are designed to treat infections and diseases of different etiologies .


Synthesis Analysis

Isoxazole derivatives can be synthesized through various methods. For instance, AuCl3-catalyzed cycloisomerization of α,β-acetylenic oximes can lead to substituted isoxazoles . Another method involves the oxidation of propargylamines to the corresponding oximes followed by CuCl-mediated intramolecular cyclization .


Molecular Structure Analysis

The molecular structure of isoxazole derivatives can vary greatly depending on the specific compound. The core structure is the isoxazole ring, but various functional groups can be attached to this ring .


Chemical Reactions Analysis

Isoxazole derivatives can undergo various chemical reactions. For example, the carbon-aluminum bond in some isoxazole derivatives can react further with several electrophiles, providing access to 3,4,5-trisubstituted isoxazoles and 1,3,4,5-tetrasubstituted pyrazoles .


Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can vary greatly depending on the specific compound. Some general properties include low toxicity and good bioactivity at low doses .

Mechanism of Action

The mechanism of action of isoxazole derivatives can vary depending on the specific compound and its biological activity. Some isoxazole derivatives have been found to have immunoregulatory properties, including immunosuppressive, anti-inflammatory, and immunostimulatory activities .

Safety and Hazards

The safety and hazards of isoxazole derivatives can vary depending on the specific compound. In general, these compounds have low toxicity .

Future Directions

Isoxazole derivatives have a wide range of potential applications, particularly in the field of medicine. They have shown promise as potential drugs for treating various diseases and conditions. Future research will likely continue to explore the synthesis, properties, and applications of these compounds .

Properties

IUPAC Name

1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-[methyl-[1-(1,2-oxazol-3-yl)ethyl]amino]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-13-6-7-17-15(11-13)5-4-9-21(17)18(22)12-20(3)14(2)16-8-10-23-19-16/h6-8,10-11,14H,4-5,9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQQJQFGLOJZEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)C(=O)CN(C)C(C)C3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-isoxazol-3-ylethyl)methyl[2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]amine
Reactant of Route 2
Reactant of Route 2
(1-isoxazol-3-ylethyl)methyl[2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]amine
Reactant of Route 3
Reactant of Route 3
(1-isoxazol-3-ylethyl)methyl[2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]amine
Reactant of Route 4
(1-isoxazol-3-ylethyl)methyl[2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]amine
Reactant of Route 5
Reactant of Route 5
(1-isoxazol-3-ylethyl)methyl[2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]amine
Reactant of Route 6
Reactant of Route 6
(1-isoxazol-3-ylethyl)methyl[2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]amine

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